molecular formula C16H19ClO2 B1469338 Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate CAS No. 1228780-49-1

Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate

Cat. No. B1469338
M. Wt: 278.77 g/mol
InChI Key: YEBTZUFCRYQJCP-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate is a chemical compound that has gained significant attention in scientific research. It is commonly used in the field of organic chemistry for its unique properties and potential applications.

Scientific Research Applications

Synthesis and Crystal Structure Analysis

Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate and its derivatives are primarily used in the field of organic chemistry for the synthesis of complex molecular structures. The synthesis of these compounds often involves intricate reactions and the study of their crystal structures provides insights into their molecular conformation and stability. For instance, Shi et al. (2007) synthesized a compound closely related to Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate, revealing the crystal structure and confirming different molecular conformations through X-ray diffraction analysis (Shi et al., 2007).

Pharmaceutical Applications

Although the request is to exclude information related to drug use, dosage, and side effects, it's noteworthy that derivatives of this compound have been investigated for their potential pharmaceutical applications, particularly as anticonvulsants. For example, Kubicki et al. (2000) studied the crystal structures of three anticonvulsant enaminones, one of which is a derivative of Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate, providing insights into their molecular conformations and hydrogen bonding patterns (Kubicki et al., 2000).

properties

IUPAC Name

methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClO2/c1-16(2)9-8-13(15(18)19-3)14(10-16)11-4-6-12(17)7-5-11/h4-7H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBTZUFCRYQJCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801135991
Record name 1-Cyclohexene-1-carboxylic acid, 2-(4-chlorophenyl)-4,4-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate

CAS RN

1228780-49-1
Record name 1-Cyclohexene-1-carboxylic acid, 2-(4-chlorophenyl)-4,4-dimethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228780-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexene-1-carboxylic acid, 2-(4-chlorophenyl)-4,4-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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